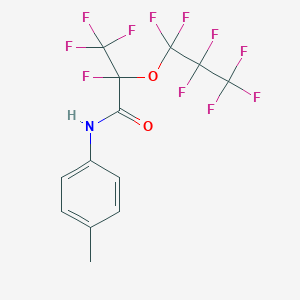
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide is a useful research compound. Its molecular formula is C13H8F11NO2 and its molecular weight is 419.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide is a fluorinated organic molecule known for its unique chemical properties and potential biological activities. This article will explore its biological activity based on available research findings and data.
- Molecular Formula : C12H8F11NO3
- Molecular Weight : 330.05 g/mol
- CAS Number : 13252-13-6
- Structure : The compound features a tetrafluoroalkyl group and an amide functional group, which may enhance its interaction with biological targets.
Fluorinated compounds like this compound exhibit enhanced biological activity due to the presence of fluorine atoms. These atoms can improve metabolic stability and binding affinity to biological targets such as enzymes and receptors. The electronegative nature of fluorine increases lipophilicity and alters the pharmacokinetics of the compound .
Antimicrobial Properties
Research has indicated that fluorinated compounds can possess antimicrobial properties. For instance, studies on similar fluorinated amides have shown effectiveness against various bacterial strains. The presence of a heptafluoropropoxy group may contribute to increased hydrophobic interactions with bacterial membranes .
Anticancer Activity
Fluorinated compounds are also being investigated for their potential anticancer properties. The structural features of this compound may enhance its ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar fluorinated compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell membrane integrity due to hydrophobic interactions facilitated by the fluorinated groups .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| 2,3,3,3-Tetrafluoro... | TBD | TBD |
Study 2: Anticancer Activity
In vitro studies have shown that fluorinated amides can induce apoptosis in cancer cell lines. A specific study reported that a related compound led to a decrease in cell viability in breast cancer cells by triggering caspase-dependent pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15 | Cell cycle arrest |
Propiedades
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F11NO2/c1-6-2-4-7(5-3-6)25-8(26)9(14,11(17,18)19)27-13(23,24)10(15,16)12(20,21)22/h2-5H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMWMJMFLILNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701045640 |
Source


|
| Record name | 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313981-12-3 |
Source


|
| Record name | 2-(Perfluoropropoxy)-N-(4-methylphenyl)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701045640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














